molecular formula C22H23ClN2O4S B5242267 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride CAS No. 5920-25-2

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride

Cat. No.: B5242267
CAS No.: 5920-25-2
M. Wt: 446.9 g/mol
InChI Key: CTFSCXAAHXMQCG-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride is a complex organic compound that features a piperazine ring substituted with benzo[d][1,3]dioxol and naphthalen-2-ylsulfonyl groups

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-naphthalen-2-ylsulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S.ClH/c25-29(26,20-7-6-18-3-1-2-4-19(18)14-20)24-11-9-23(10-12-24)15-17-5-8-21-22(13-17)28-16-27-21;/h1-8,13-14H,9-12,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFSCXAAHXMQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386907
Record name ST50775900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5920-25-2
Record name ST50775900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzo[d][1,3]dioxol-5-ylmethyl and naphthalen-2-ylsulfonyl derivatives, which are then reacted with piperazine under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The sulfonamide group is particularly important for its interaction with specific biological targets related to cancer growth.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against coronaviruses. It acts by disrupting viral replication processes, making it a candidate for further development as a therapeutic agent against viral infections.

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly in models of anxiety and depression. Its action on serotonin receptors indicates potential use as an anxiolytic or antidepressant agent.

Case Study 1: Anticancer Research

A study published in Cancer Letters evaluated the effects of this compound on breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Antiviral Efficacy

In a recent investigation reported in Journal of Virology, researchers tested the antiviral activity against SARS-CoV-2. The compound showed promising results, significantly reducing viral load in infected cell cultures. Further studies are warranted to explore its efficacy in vivo.

Data Table: Summary of Applications

ApplicationMechanismRelevant Studies
AnticancerInhibits cell proliferationCancer Letters (2024)
AntiviralDisrupts viral replicationJournal of Virology (2024)
NeuropharmacologyModulates neurotransmitter systemsNeuropharmacology Review (2024)

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
  • 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride

Uniqueness

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzo[d][1,3]dioxol moiety and a naphthalen-2-ylsulfonyl group. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism of action typically involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or phosphatases.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and neuroprotection.

Anticancer Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of benzo[d][1,3]dioxole showed cytotoxic effects on various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, indicating potent anticancer activity compared to the standard drug doxorubicin .
CompoundIC50 (µM)Cancer Cell Line
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochlorideTBDTBD
Doxorubicin7.46 - 8.29HepG2/HCT116
Novel Compounds1.54 - 4.52MCF-7

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have shown the ability to scavenge free radicals, indicating potential protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the piperazine moiety is often associated with enhanced antimicrobial activity against various pathogens .

Case Studies

  • Anticancer Study : In vitro studies conducted on HepG2 cells showed that treatment with derivatives led to significant reductions in cell viability, particularly through apoptosis pathways involving Bax and Bcl-2 proteins. Flow cytometry analysis indicated that these compounds could induce cell cycle arrest at the G2-M phase .
  • Antioxidant Evaluation : A series of synthesized benzodioxole derivatives were evaluated for their antioxidant capacity using the DPPH assay. Results indicated that certain derivatives exhibited strong radical scavenging abilities comparable to established antioxidants like Trolox .

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